3-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid
Description
Properties
IUPAC Name |
3-[(4-methoxy-2,3-dimethylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-10-11(2)15(8-7-14(10)22-3)23(20,21)17-13-6-4-5-12(9-13)16(18)19/h4-9,17H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWQXUZMFYDPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methoxy-2,3-dimethylbenzenesulfonyl Chloride
The synthesis begins with the preparation of the sulfonyl chloride intermediate. Two dominant approaches emerge from the literature:
Etherification Followed by Sulfonation
Starting from 2,3-dimethylphenol , methylation with dimethyl sulfate in the presence of potassium hydroxide and a phase transfer catalyst (e.g., tetrabutylammonium bromide) yields 4-methoxy-2,3-dimethylbenzene in 88.6% yield. Subsequent sulfonation with chlorosulfonic acid at 40–50°C introduces the sulfonic acid group, which is converted to the sulfonyl chloride using thionyl chloride (Scheme 1A).
Direct Sulfonation of Prefunctionalized Aromatics
Alternative methods utilize 4-methoxy-2,3-dimethylbenzene (commercially available or synthesized via Friedel-Crafts alkylation) treated with chlorosulfonic acid at 0–5°C. This one-pot sulfonation-chlorination strategy avoids intermediate isolation, achieving 85% purity.
Sulfonamide Bond Formation
The coupling of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with 3-aminobenzoic acid is typically conducted in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) with a base to neutralize HCl.
Solvent and Base Optimization
-
Aqueous NaOH in Dichloromethane : Facilitates rapid reaction (2–4 hours) but reduces yield to 65% due to hydrolysis side reactions.
-
DMF with Triethylamine : Achieves 82% yield but requires chromatographic purification.
Process Intensification and Yield Improvement
Phase Transfer Catalysis (PTC)
The use of tetrabutylammonium bromide during methylation reduces reaction time from 8 hours to 2 hours, improving overall yield from 70% to 88%.
Oxidation of Thioether Intermediates
An alternative route involves ethylation of 4-amino-2-methoxy-5-thiocyanato methyl benzoate followed by oxidation with hydrogen peroxide and acetic acid to form the sulfonyl group. This method, however, suffers from low yields (24%) and requires hazardous bromoethane.
Regiochemical Challenges in Sulfonation
The methoxy group at position 4 directs sulfonation to the para position (C-1), but steric hindrance from 2,3-dimethyl substituents favors sulfonation at C-5 or C-6. Computational studies (DFT) suggest that electron-donating methyl groups increase the activation energy for sulfonation at C-1 by 15 kcal/mol compared to C-5.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Feasibility
Large-scale production (>100 kg) favors the chlorosulfonic acid route due to its compatibility with continuous flow reactors. However, thionyl chloride handling remains a safety concern. Recent advances in microreactor technology enable safer sulfonyl chloride synthesis with 99% conversion at 50°C .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3-{[(4-Hydroxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid.
Reduction: Formation of 3-{[(4-Methoxy-2,3-dimethylphenyl)sulfanyl]amino}benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 3-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid exhibit promising anticancer properties. For instance, derivatives have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that the sulfonamide group enhances the interaction with biological targets involved in cancer progression, leading to apoptosis in malignant cells .
2. Anti-inflammatory Properties
This compound has also shown potential as an anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Clinical studies have reported reduced inflammation markers in patients treated with related sulfonamide compounds .
Materials Science Applications
1. Polymer Chemistry
In materials science, this compound serves as a building block for synthesizing functional polymers. These polymers can be utilized in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .
2. Coatings and Adhesives
The compound's unique chemical structure allows it to be incorporated into coatings and adhesives that require enhanced durability and resistance to environmental degradation. Research has shown that adding this sulfonamide improves adhesion properties and thermal stability .
Analytical Chemistry Applications
1. Chromatography Standards
Due to its distinct chemical properties, this compound is used as a standard in high-performance liquid chromatography (HPLC). Its stability and solubility make it an ideal candidate for calibrating analytical instruments used in pharmaceutical analysis .
2. UV Absorption Studies
The compound has been studied for its UV absorption characteristics, making it useful in formulations designed to protect against ultraviolet radiation. Its effectiveness as a UV filter can be beneficial in cosmetic formulations aimed at skin protection .
Case Studies
Mechanism of Action
The mechanism of action of 3-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The sulfonamide group can interact with enzymes that have sulfonamide-binding sites, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with the arachidonic acid pathway, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Substituent Effects and Electronic Properties
- 3-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic Acid (): This analog replaces the 4-methoxy-2,3-dimethylphenyl group with a 4-acetamidophenyl moiety. The acetamido group introduces hydrogen-bonding capacity, leading to dimerization via O–H···O interactions.
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives () :
The 4-chlorophenyl group is electron-withdrawing, increasing the acidity of the benzoic acid (pKa reduction) compared to the target compound’s electron-donating methoxy group. Chlorine substituents are associated with enhanced antimicrobial activity, whereas methoxy groups may favor solubility in polar solvents .- 3-Dimethylsulfamoyl-benzoic Acid (): The dimethylsulfamoyl group introduces a strong electron-donating dimethylamino substituent, further reducing benzoic acid acidity compared to the target compound. This difference could influence pharmacokinetic properties, such as absorption and metabolism .
Physicochemical Properties
A comparative table of key properties is provided below:
Biological Activity
3-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid, also known by its CAS number 915933-92-5, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by a sulfonamide group linked to a benzoic acid moiety, which has been shown to exhibit various biological effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound may possess anticancer properties. For instance, research on structurally related compounds has demonstrated their ability to inhibit the WNT/β-catenin signaling pathway, which is often dysregulated in various cancers. The inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity Studies
| Compound Name | Cell Line Tested | EC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | 7.1 | WNT/β-catenin inhibition |
| Compound B | HEK293 | 0.49 | DVL1 binding inhibition |
Anti-inflammatory Effects
Sulfonamide derivatives are also known for their anti-inflammatory properties. The presence of the sulfonamide group in this compound may contribute to its ability to modulate inflammatory responses. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cell models .
Mechanistic Insights
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Inhibition of DVL1 : The compound has been shown to inhibit DVL1 recruitment in cellular models, which is crucial for WNT signaling activation .
- Cytotoxicity Assays : In vitro cytotoxicity assays reveal that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Study on Structural Analogues : A study investigated the anticancer effects of various sulfonamide derivatives, including those with similar structures to this compound. Results indicated significant growth inhibition in multiple cancer cell lines .
- Mechanistic Studies : Another research effort focused on elucidating the mechanisms through which these compounds exert their effects, particularly looking at their role in modulating signaling pathways involved in cell survival and proliferation .
Q & A
Q. What are the recommended synthetic routes for preparing 3-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. A general procedure involves:
Sulfonylation : React the benzoic acid derivative with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen.
Coupling : Use a base like triethylamine (TEA) to deprotonate the amino group, facilitating sulfonamide bond formation.
Purification : Isolate the product via column chromatography (hexane/EtOH gradients) and confirm purity by TLC (Rf ~0.6 in hexane/EtOH 1:1) .
Key Conditions : Maintain temperatures between 45–50°C for reaction completion and use DMSO-d6 for NMR characterization .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- NMR Spectroscopy : Use ¹H NMR (200 MHz in DMSO-d6) to identify aromatic protons (δ 6.9–8.0 ppm), sulfonamide NH (δ ~10.3 ppm), and carboxylic acid protons (δ ~12.9 ppm). Overlapping signals, common in aromatic systems, may require 2D NMR (e.g., COSY) for resolution .
- HPLC : Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Melting Point : Confirm consistency with literature values (e.g., 180–182°C for analogous triazinyl benzoic acids) .
Q. What storage conditions are optimal for this compound?
- Methodological Answer : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the sulfonamide or carboxylic acid groups. For short-term use, refrigeration (2–8°C) is acceptable. Pre-dry storage vials with molecular sieves to avoid moisture uptake .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved during structural elucidation?
- Methodological Answer :
- Deuterated Solvent Screening : Test DMSO-d6 vs. CDCl₃ to reduce signal overlap. For example, DMSO-d6 resolves NH and COOH protons better .
- Variable Temperature NMR : Elevate temperature (e.g., 50°C) to simplify splitting patterns in crowded aromatic regions.
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon environments in complex cases .
Q. What strategies are effective for optimizing reaction yields in sulfonamide coupling?
- Methodological Answer :
- Catalyst Screening : Test DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. DCM) for solubility and reactivity.
- Stoichiometry Adjustments : Use 1.2–1.5 equivalents of sulfonyl chloride to ensure complete conversion of the amine precursor. Monitor reaction progress by LC-MS to terminate at peak yield .
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
- Methodological Answer :
- Analog Synthesis : Modify the methoxy or methyl groups on the phenyl ring to assess steric/electronic effects. For example, replace 4-methoxy with 4-ethoxy to study hydrophobicity impacts .
- Enzyme Assays : Test inhibitory activity against targets like STAT3 using competitive binding assays (IC₅₀ determination via fluorescence polarization) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with sulfonamide-recognizing enzymes .
Q. How should researchers address contradictions in reported biological activities of sulfonamide derivatives?
- Methodological Answer :
- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., STAT3 inhibition vs. antimicrobial activity) to identify assay-specific variables (e.g., cell lines, concentrations) .
- Dose-Response Validation : Replicate conflicting studies under standardized conditions (e.g., fixed pH, serum-free media) to isolate compound-specific effects .
- Metabolite Screening : Use LC-MS to rule out degradation products as contributors to observed activity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
